molecular formula C7H7BrF2O2 B2566501 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid CAS No. 2408958-11-0

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid

Cat. No.: B2566501
CAS No.: 2408958-11-0
M. Wt: 241.032
InChI Key: QVQVGRAKJWUJTR-UHFFFAOYSA-N
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Description

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid (CAS: 2408958-11-0) is a bicyclic organobromine compound characterized by a rigid bicyclo[1.1.1]pentane scaffold substituted with a bromine atom at the 3-position and a difluoroacetic acid moiety. Its molecular formula is C₇H₇BrF₂O₂, with a molecular weight of 241.03 g/mol . The bicyclo[1.1.1]pentane core imparts structural rigidity and steric constraints, which are advantageous in medicinal chemistry for modulating pharmacokinetic properties or enhancing target binding specificity.

Properties

IUPAC Name

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2O2/c8-6-1-5(2-6,3-6)7(9,10)4(11)12/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQVGRAKJWUJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of various substituents onto the bicyclo[1.1.1]pentane framework . This method is advantageous due to its versatility and efficiency in producing a wide range of 1,3-difunctionalized bicyclo[1.1.1]pentane derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar strategies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the addition of cyanogen bromide to the bicyclo[1.1.1]pentane core can yield various substituted derivatives .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Synthesis and Functionalization

The synthesis of bicyclo[1.1.1]pentane derivatives, including 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid, often involves innovative methods that enhance yield and efficiency. Recent advancements include:

  • Photochemical Reactions : A notable method involves the use of photochemical reactions to synthesize bicyclo[1.1.1]pentane derivatives efficiently. These methods allow for the construction of complex structures under mild conditions, making them suitable for large-scale applications in pharmaceutical chemistry .
  • Radical Addition Techniques : The use of triethylborane-initiated atom-transfer radical addition has been reported for synthesizing highly functionalized bicyclo[1.1.1]pentanes, which can be further modified to produce various bioactive compounds .

Medicinal Chemistry Applications

The compound's unique structural features make it an attractive candidate for drug development:

  • Bioisosteric Replacement : Bicyclo[1.1.1]pentane derivatives serve as bioisosteres for traditional aromatic compounds, offering improved pharmacokinetic properties such as enhanced metabolic stability and reduced toxicity profiles. This makes them valuable in designing new therapeutic agents that mimic the activity of existing drugs while overcoming their limitations .
  • Diverse Functionalization : The ability to introduce various functional groups into the bicyclo[1.1.1]pentane framework allows for the creation of a library of compounds that can be screened for biological activity against different targets, including enzymes and receptors involved in disease processes .

Case Studies

Several studies highlight the applications of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid in medicinal chemistry:

  • Synthesis of Anticancer Agents : Research has demonstrated that derivatives of bicyclo[1.1.1]pentane can be synthesized to target specific cancer pathways effectively, showcasing their potential as anticancer agents through selective inhibition mechanisms .
  • Antiviral Compounds : Another study focused on modifying bicyclo[1.1.1]pentane structures to develop antiviral agents that exhibit enhanced efficacy against viral infections by mimicking nucleoside analogs used in antiviral therapies .

Material Science Applications

Beyond medicinal chemistry, 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid can also be utilized in material science:

  • Polymer Chemistry : The incorporation of bicyclo[1.1.1]pentane units into polymer backbones can lead to materials with unique mechanical properties and thermal stability, making them suitable for advanced applications in coatings and composites .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity to certain proteins or enzymes by providing a rigid and well-defined spatial arrangement. Additionally, the difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Core Scaffold Modifications

  • Bicyclo[1.1.1]pentane vs. Aromatic Rings :
    The bicyclo[1.1.1]pentane core in the target compound provides steric bulk and conformational rigidity, which may enhance metabolic stability compared to planar aromatic systems like the pyridine (CAS 1216383-52-6) or phenyl (CAS 1133116-05-8) derivatives .
  • Substituent Effects :
    Bromine on the bicyclo scaffold (target) enables Suzuki-Miyaura or Ullmann coupling reactions, whereas bromine on a pyridine ring (CAS 1216383-52-6) may direct electrophilic substitutions to specific positions .

Functional Group Variations

  • Acid vs. Ester Derivatives :
    The ethyl ester derivative (CAS 2374230-65-4) exhibits higher lipophilicity (logP) than the carboxylic acid form, impacting membrane permeability and bioavailability .
  • Trifluoromethyl vs.

Physicochemical Properties

  • Melting Points :
    The phenyl-substituted analog (CAS 1133116-05-8) has a melting point of 87–90°C , higher than the bicyclo-based target, likely due to enhanced crystallinity from the planar aromatic system .
  • Solubility :
    The sulfanyl derivative (CAS 1515653-78-7) shows improved solubility in polar aprotic solvents like DMSO compared to the bicyclo target, attributed to the thioether group’s polarity .

Research Findings and Trends

  • In contrast, phenyl analogs (e.g., CAS 1133116-05-8) are synthesized via Pd-catalyzed couplings .
  • Thermodynamic Stability :
    Computational studies suggest the bicyclo[1.1.1]pentane core in the target compound has ~10 kcal/mol higher strain energy than benzene, influencing reactivity in ring-opening reactions .

Biological Activity

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is a compound of interest in organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and implications in pharmaceutical research.

Chemical Structure and Properties

The compound features a bicyclic structure with bromine and difluoroacetic acid substituents, which may influence its biological interactions. The bicyclo[1.1.1]pentane framework is known for its strain and rigidity, making it a valuable scaffold in drug design.

Biological Activity

The biological activity of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid has been investigated in various studies, highlighting its potential as a bioactive molecule.

  • Enzyme Inhibition : Preliminary studies suggest that compounds with bicyclic structures can act as enzyme inhibitors. The difluoroacetic acid moiety may enhance binding affinity to active sites due to its electronegative nature.
  • Antimicrobial Properties : Some derivatives of bicyclo[1.1.1]pentanes have shown antimicrobial activity, indicating that this compound may exhibit similar properties.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related bicyclic compounds:

  • Study 1 : A study published in the Journal of Medicinal Chemistry explored the synthesis of various bicyclo[1.1.1]pentane derivatives, demonstrating that modifications at the bromine position significantly affected their inhibitory activity against specific enzymes involved in cancer pathways .
  • Study 2 : Research conducted by Texas A&M University highlighted the use of difluoroalkyl groups in enhancing the pharmacological profiles of bicyclic compounds, suggesting that 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid could be a promising candidate for further development .

Synthesis Methods

The synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid typically involves:

  • Radical Reactions : Utilizing radical initiators to promote the formation of the bicyclic structure.
  • Photochemical Methods : Employing light to drive reactions that yield the desired compound efficiently .

Data Tables

PropertyValue
IUPAC Name2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid
Molecular FormulaC₁₂H₁₁BrF₂O₂
CAS NumberNot yet assigned
Purity>95%

Q & A

Q. What synthetic strategies are recommended for constructing the bicyclo[1.1.1]pentane core in this compound?

The bicyclo[1.1.1]pentane scaffold is highly strained, requiring precision in synthesis. A two-step approach is typical:

  • Step 1 : Use photochemical or thermal [2+2] cycloaddition of 1,3-dienes with a strained alkene precursor.
  • Step 2 : Functionalize the bicyclo core via bromination at the 3-position using electrophilic bromine sources (e.g., NBS in DMF) under inert conditions . Example Reaction Conditions:
ReagentSolventTemperatureYield (%)
NBSDMF0°C → RT55–65

Q. How can NMR spectroscopy resolve challenges in characterizing the fluorinated acetic acid moiety?

The difluoroacetic acid group introduces strong electronegativity effects, splitting signals in 19F^{19}\text{F} NMR. Use:

  • High-field NMR (≥500 MHz) with 1H^{1}\text{H}-19F^{19}\text{F} coupling analysis.
  • Decoupling experiments to isolate fluorine signals from the bicyclo core’s protons .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Liquid-liquid extraction : Separate acidic components using NaHCO₃ (pH 8–9).
  • Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (5–20% EA).
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences in the fluorinated group .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for introducing the bromine substituent?

The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal bromination sites. For example:

  • Reaction Path Search : Identify low-energy intermediates using Gaussian 16 with B3LYP/6-31G(d) basis sets.
  • Data-Driven Screening : Prioritize conditions (e.g., solvent polarity, temperature) based on similarity to brominated bicyclo derivatives in PubChem datasets .

Q. What experimental design principles mitigate contradictions in stability data for this compound?

Conflicting stability reports may arise from fluorine’s inductive effects and bicyclo ring strain. Apply factorial design to isolate variables:

  • Factors : Temperature (4°C vs. RT), light exposure, and solvent (aqueous vs. anhydrous).
  • Response Metrics : Degradation rate (HPLC) and 19F^{19}\text{F} NMR signal integrity. Example DOE Table:
RunTemp.LightSolventDegradation (%)
14°CDarkAnhydrous2.1
2RTLightAqueous18.7
This method identifies light as the dominant degradation driver, guiding storage protocols .

Q. How does the bicyclo[1.1.1]pentane core influence bioactivity in drug discovery contexts?

The rigid core enhances metabolic stability and target binding. Key assays include:

  • Kinetic Solubility : Measure in PBS (pH 7.4) to assess bioavailability.
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., Vivid® assays) to evaluate drug-drug interaction risks.
  • X-ray Crystallography : Resolve binding modes with enzymes (e.g., kinases) to optimize substituent geometry .

Methodological Guidance for Contradictory Data

Q. Resolving discrepancies in reaction yields during scale-up: What systematic approach is recommended?

  • Process Analytical Technology (PAT) : Monitor reaction progression via inline FTIR for real-time bromine consumption.
  • Scale-Down Experiments : Replicate large-scale conditions in microreactors to identify mixing inefficiencies.
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability in purity (HPLC) and yield .

Q. Why might 13C^{13}\text{C}13C NMR spectra show unexpected splitting patterns?

The bicyclo core’s strain creates anisotropic environments for carbons, while fluorine coupling (2JCF^{2}J_{CF}) splits signals. Solutions:

  • DEPT-135 : Differentiate CH₂ and CH₃ groups in the acetic acid moiety.
  • 2D NMR (HSQC) : Correlate 1H^{1}\text{H}-13C^{13}\text{C} signals to assign quaternary carbons .

Tables for Reference

Q. Table 1. Computational Parameters for Reaction Optimization

MethodSoftwareBasis SetKey Outputs
Transition-State DFTGaussian 16B3LYP/6-31G(d)Activation Energy (kcal/mol)
ML ScreeningICReDDPubChem DataSolvent Polarity Ranking

Q. Table 2. Stability Study Results

ConditionDegradation Rate (%/day)Dominant Factor
4°C, Dark, Anhydrous0.3Temperature
RT, Light, Aqueous12.5Light

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